![molecular formula C22H19Cl2N3OS2 B2509406 Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-clorobenzamida CAS No. 1329971-42-7](/img/structure/B2509406.png)

Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-clorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

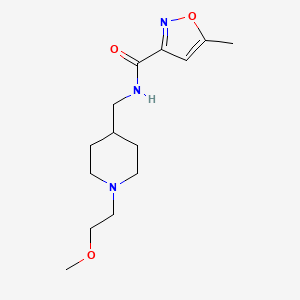

The compound "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These building blocks facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, which are structurally similar to the compound of interest. The synthesis typically results in acceptable product yields and involves the elimination of by-products like aniline or 2-aminobenzothiazole. Analytical and spectral studies, along with single crystal X-ray data, have been used to confirm the structure of these reaction products .

Molecular Structure Analysis

Although the specific molecular structure of "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride" is not provided in the papers, the related compounds synthesized in the studies involve complex fused ring systems. These systems include thiazolo[3,2-a]pyrimidinones and tetrahydropyridine (THP) derivatives, which are indicative of the compound's potential complexity and the importance of accurate structural characterization, likely involving techniques such as X-ray crystallography .

Chemical Reactions Analysis

The synthesis of related compounds suggests that the compound of interest may be formed through similar reactions involving electrophilic substitution and ring closure. The reactions may involve intermediate formation and subsequent reactions with various reagents to introduce different functional groups, such as the chlorobenzamide moiety. The chemical reactivity of such compounds is likely influenced by the presence of electron-withdrawing or electron-donating substituents on the rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may exhibit solid-state properties and could be characterized by its melting point, solubility, and stability under different conditions. The presence of aromatic systems and heteroatoms within the structure suggests potential interactions with light, which could be studied using UV-Vis spectroscopy. Additionally, the compound's pharmacological potential, as suggested by the related research on THP derivatives with anticancer activities, indicates that it may have specific solubility and permeability characteristics relevant to its bioactivity .

Aplicaciones Científicas De Investigación

Actividad Antitubercular

Los derivados de benzotiazol han ganado atención debido a su potencial como agentes antituberculares. Los desarrollos sintéticos recientes han llevado al descubrimiento de nuevos compuestos con efectos inhibitorios contra Mycobacterium tuberculosis (M. tuberculosis), el agente causante de la tuberculosis. Los investigadores han comparado las concentraciones inhibitorias de estas moléculas recién sintetizadas con los medicamentos de referencia estándar. Notablemente, los nuevos derivados de benzotiazol exhiben una potencia de inhibición prometedora contra M. tuberculosis .

Propiedades Anticancerígenas

El núcleo de benzotiazol sirve como un andamiaje para sintetizar varios fármacos farmacéuticos. Entre estos, ciertos derivados de benzotiazol han demostrado actividad anticancerígena. Los investigadores han explorado su potencial para inhibir el crecimiento y la metástasis de las células cancerosas. Se están llevando a cabo investigaciones adicionales para dilucidar los mecanismos precisos que subyacen a sus efectos anticancerígenos .

Aplicaciones Antibacterianas y Antifúngicas

Los compuestos basados en benzotiazol también han mostrado propiedades antibacterianas y antifúngicas. Estos derivados pueden servir como pistas para desarrollar nuevos agentes antimicrobianos. Su actividad contra patógenos bacterianos y fúngicos los convierte en candidatos valiosos para el descubrimiento de fármacos .

Efectos Antiinflamatorios y Analgésicos

Los tiazoles, incluidos los derivados de benzotiazol, se han asociado con actividades antiinflamatorias y analgésicas. La presencia de un anillo de tiazolidinona mejora estos efectos. Los investigadores han observado una actividad antiinflamatoria y analgésica significativa en ciertos compuestos de benzotiazol .

Estudios de Acoplamiento Molecular

Los estudios in silico que involucran acoplamiento molecular han explorado las interacciones entre los derivados de benzotiazol y objetivos proteicos específicos. Por ejemplo, los investigadores han investigado la unión de estos compuestos a la enzima DprE1, un objetivo potencial para los fármacos antituberculares. Estos estudios ayudan a identificar inhibidores potentes con actividad antitubercular mejorada .

Otras Aplicaciones Potenciales

Más allá de los campos mencionados, los derivados de benzotiazol continúan siendo investigados por su potencial en diversas áreas, incluida la gestión de la diabetes, la neuroprotección y la salud cardiovascular. Sus características estructurales únicas los convierten en candidatos versátiles para una mayor exploración .

Mecanismo De Acción

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . The compound has been found to have potent inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby helping to control the spread of the infection .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This leads to a decrease in the severity of the infection and helps the body’s immune system to control and eliminate the bacteria .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-chlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3OS2.ClH/c1-26-11-10-15-18(12-26)29-22(25-20(27)13-6-8-14(23)9-7-13)19(15)21-24-16-4-2-3-5-17(16)28-21;/h2-9H,10-12H2,1H3,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKOEMVMBEHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)